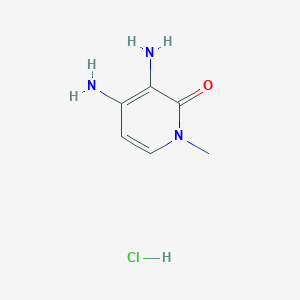
1-(4-Isopropylpyridin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isopropylpyridin-3-yl)ethanol is an organic compound belonging to the class of alcohols It features a pyridine ring substituted with an isopropyl group at the 4-position and an ethanol group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylpyridin-3-yl)ethanol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 4-isopropylpyridine with ethyl magnesium bromide, followed by hydrolysis to yield the desired alcohol.
Reduction of Ketones: Another approach is the reduction of 1-(4-isopropylpyridin-3-yl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Isopropylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-isopropylpyridin-3-yl)ethanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: 1-(4-Isopropylpyridin-3-yl)ethanone.
Reduction: 1-(4-Isopropylpyridin-3-yl)ethane.
Substitution: 1-(4-Isopropylpyridin-3-yl)ethyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
1-(4-Isopropylpyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-Isopropylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic and signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and microbial growth.
Vergleich Mit ähnlichen Verbindungen
1-(4-Isopropylpyridin-3-yl)ethanol can be compared with other similar compounds such as:
1-(4-Methylpyridin-3-yl)ethanol: Similar structure but with a methyl group instead of an isopropyl group.
1-(4-Ethylpyridin-3-yl)ethanol: Similar structure but with an ethyl group instead of an isopropyl group.
1-(4-Propylpyridin-3-yl)ethanol: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
1-(4-propan-2-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-4-5-11-6-10(9)8(3)12/h4-8,12H,1-3H3 |
InChI-Schlüssel |
SUGPEWODDCLYQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=NC=C1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-[2-butyl-4-[(Z)-2-carboxy-3-(6-methoxy-1,3-benzodioxol-5-yl)prop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B13126328.png)
![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)

![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13126341.png)






![3-Methylbenzo[d]isoxazol-4-amine](/img/structure/B13126389.png)



